4,5,6-Trimethylpyridazin-3-amine
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Overview
Description
4,5,6-Trimethylpyridazin-3-amine is a heterocyclic organic compound belonging to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2 The presence of three methyl groups at positions 4, 5, and 6, along with an amino group at position 3, makes this compound a unique derivative of pyridazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trimethylpyridazin-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,4,5-trimethylpyrazole with hydrazine hydrate in the presence of a suitable catalyst can yield this compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trimethylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions to introduce various substituents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
4,5,6-Trimethylpyridazin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4,5,6-Trimethylpyridazin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino group allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways involved can vary based on the specific biological target and the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with no methyl or amino substituents.
3-Aminopyridazine: Similar structure but lacks the three methyl groups.
4,5,6-Trimethylpyridazine: Similar structure but lacks the amino group.
Uniqueness
4,5,6-Trimethylpyridazin-3-amine is unique due to the combination of three methyl groups and an amino group on the pyridazine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the amino group enhances its reactivity and potential for forming derivatives with diverse functionalities .
Properties
IUPAC Name |
4,5,6-trimethylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-4-5(2)7(8)10-9-6(4)3/h1-3H3,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANRKCQSPCFBDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN=C1C)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17258-24-1 |
Source
|
Record name | trimethylpyridazin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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